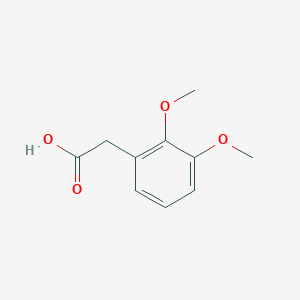

2,3-Dimethoxyphenylacetic acid

Description

Significance within Phenylacetic Acid Chemistry Research

The significance of 2,3-Dimethoxyphenylacetic acid in research is primarily as a building block and intermediate in organic synthesis. cymitquimica.com Phenylacetic acid and its derivatives are crucial in the production of pharmaceuticals and other complex organic molecules. solubilityofthings.comresearchgate.net Specifically, substituted phenylacetic acids like the 2,3-dimethoxy isomer are considered valuable intermediates for creating a variety of more complex compounds. chemimpex.comaaronchem.com

The presence of the methoxy (B1213986) groups on the phenyl ring modifies the compound's reactivity and solubility, influencing its application in synthesis. solubilityofthings.com Researchers utilize these characteristics to construct larger molecules, making it a key component in drug discovery and materials science. cymitquimica.com It is often supplied to early discovery researchers as part of a collection of unique chemical building blocks. sigmaaldrich.com

Contextualization within Aromatic Carboxylic Acid Studies

Within the broader category of aromatic carboxylic acids, this compound is a noteworthy example due to its specific substitution pattern. Aromatic carboxylic acids are a fundamental class of compounds in organic chemistry, and their reactivity is a subject of extensive study. Research in this area includes the development of new synthetic methods, such as the palladium-catalyzed C–H functionalization of free carboxylic acids. scispace.com

In one such study, this compound was used as a starting material (feedstock) to synthesize an olefinated intermediate, which was then converted through a four-step sequence into a 2-tetralone (B1666913) derivative. scispace.com This demonstrates its utility in advanced organic reactions that aim to build complex molecular scaffolds. However, studies on the reactions of arylacetic acids have also shown that the presence of strong electron-donating groups, such as the alkoxy groups in this compound, can sometimes lead to the formation of complex mixtures of products, a factor that must be considered in synthetic planning. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-5-3-4-7(6-9(11)12)10(8)14-2/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZULEJNWMHZSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90237984 | |

| Record name | 2,3-Dimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-53-9 | |

| Record name | 2,3-Dimethoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxyphenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90-53-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,3 Dimethoxyphenylacetic Acid

Established Synthetic Pathways for 2,3-Dimethoxyphenylacetic Acid

Condensation Reactions with 2,3-Dimethoxybenzaldehyde (B126229)

A primary and well-established route to this compound involves the use of 2,3-dimethoxybenzaldehyde as a starting material. patsnap.com This method typically proceeds through a condensation reaction. For instance, the Darzens condensation reaction can be employed, which involves the reaction of 2,3-dimethoxybenzaldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). Subsequent hydrolysis and decarboxylation of this intermediate yield the desired this compound.

Another approach involves the Perkin reaction, where 2,3-dimethoxybenzaldehyde is heated with an acid anhydride (B1165640) and its corresponding salt to form an α,β-unsaturated carboxylic acid. sioc-journal.cn This intermediate can then be reduced to afford this compound.

Nitrile Hydrolysis Approaches

An alternative and widely utilized synthetic strategy is the hydrolysis of 2,3-dimethoxybenzyl nitrile. sioc-journal.cnpressbooks.pub This pathway begins with the conversion of 2,3-dimethoxybenzyl alcohol or a halide derivative to the corresponding nitrile. The nitrile group is then hydrolyzed under acidic or basic conditions to yield this compound. pressbooks.pubchemistrysteps.com This method is often favored due to the accessibility of the starting materials and the generally high yields of the hydrolysis step. For example, 3,5-dimethoxybenzyl bromide can be reacted with sodium cyanide to form 3,5-dimethoxybenzyl nitrile, which is then hydrolyzed to 3,5-dimethoxyphenylacetic acid. sioc-journal.cn Biocatalytic methods using nitrilase enzymes have also been explored for the hydrolysis of various arylacetonitriles, offering a green alternative to traditional chemical hydrolysis. researchgate.netorganic-chemistry.org

Advanced Synthetic Strategy Development

Optimization of Reaction Conditions for Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield of this compound. Key parameters that are often fine-tuned include temperature, reaction time, solvent, and the choice of reagents. For instance, in the synthesis of resveratrol (B1683913) analogues from 3,5-dimethoxyphenylacetic acid, the conditions for the Perkin reaction were carefully controlled to ensure the formation of the desired E-isomers. sioc-journal.cn

Table 1: Optimization of a Cascade Reaction rsc.org

| Entry | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Tf2O | Room Temperature | 62 |

| 2 | Tf2O | 35 | - |

| 3 | Comins' reagent | - | No product |

| 4 | Trifluoroacetic anhydride | - | No product |

| 5 | Acetic anhydride | - | No product |

This table is based on data from a study on a cascade reaction involving a derivative of dimethoxyphenylacetic acid, illustrating the importance of reagent and temperature optimization.

Strategies for Byproduct Minimization

Minimizing the formation of byproducts is a critical aspect of developing efficient and sustainable synthetic processes. In the context of this compound synthesis and its subsequent reactions, several strategies are employed. One common approach is the careful selection of reagents and reaction conditions to favor the desired reaction pathway. For example, in a photoinduced copper-catalyzed Kharasch-type reaction, the major byproduct was a direct chlorination product, and its formation was minimized under optimized conditions. acs.org

Purification methods also play a role in removing byproducts. In the synthesis of clavatadine A, a carbamate-forming reaction uniting an aromatic and a linear subunit was followed by a specific workup procedure to extract the desired product and exclude unreacted starting materials and byproducts. jove.com Similarly, in the synthesis of variegatic acid from 3,4-dimethoxyphenylacetic acid, the final product was purified by chromatography on silica (B1680970) gel to remove impurities. nih.gov

Utilization of Catalytic Systems in Synthesis

Catalytic systems are increasingly being used to enhance the efficiency, selectivity, and sustainability of organic syntheses. In the context of reactions involving phenylacetic acids, various catalytic systems have been developed. For instance, a palladium-catalyzed C–H olefination of phenylacetic acid substrates has been developed using molecular oxygen as the terminal oxidant. nih.gov The use of amino acid derivatives as ligands can tune the positional selectivity of this reaction. nih.gov

In another example, a bimetallic catalyst of Co-Pd supported on nitrogen-doped carbon spheres was used for the selective hydrogenolysis of lignin (B12514952) to produce 4-hydroxy-3,5-dimethoxyphenylacetic acid. acs.org Zwitterionic compounds have also been developed as recyclable catalysts for esterification reactions, which are fundamental in organic synthesis. google.com

Table 2: Catalytic Systems in Phenylacetic Acid Chemistry

| Catalyst System | Reaction Type | Application | Reference |

|---|---|---|---|

| Palladium with Amino Acid Ligands | C-H Olefination | Elaboration of commercial drug scaffolds | nih.gov |

| Co-Pd Bimetallic on N-doped Carbon | Hydrogenolysis | Production of high-value chemicals from lignin | acs.org |

| Zwitterionic Compounds | Esterification | Recyclable catalysis for ester synthesis | google.com |

This table summarizes various catalytic systems and their applications in reactions relevant to phenylacetic acid derivatives.

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis and transformation of this compound and its analogs is an area of growing interest, aiming to reduce environmental impact through energy efficiency, waste reduction, and the use of safer chemicals.

Atom Economy : Palladium-catalyzed C-H olefination represents a highly atom-economical reaction. nih.gov In this process, the carboxylate group of this compound directs a palladium catalyst to functionalize an adjacent C-H bond on the aromatic ring, using molecular oxygen as the terminal oxidant. nih.gov This method avoids the need for pre-functionalized starting materials like aryl halides, thus reducing synthetic steps and waste. nih.gov

Safer Solvents : A key principle of green chemistry is the replacement of hazardous organic solvents with more benign alternatives. In a multi-step synthesis to produce the alkaloid papaverine (B1678415) from the related 3,4-dimethoxyphenylacetic acid, a critical aromatization step was successfully performed in water, a safe and environmentally friendly solvent. orgchemres.org This approach demonstrates the potential for eliminating volatile and toxic organic solvents in synthetic pathways involving phenylacetic acids.

Energy Efficiency : Microwave-assisted synthesis is a prominent green technology that can significantly reduce reaction times and energy consumption compared to conventional heating methods. bohrium.comatiner.gr For instance, the synthesis of imidazo[2,1-b] nih.govimist.mamolaid.comthiadiazole derivatives, using a dimethoxyphenylacetic acid precursor, showed improved yields and reduced formation of byproducts under microwave irradiation. bohrium.com Similarly, the preparation of aspirin, a common laboratory synthesis, is faster and more efficient using microwave technology, often eliminating the need for a hazardous acid catalyst. atiner.gr These examples highlight the applicability of microwave heating to accelerate reactions such as esterifications or heterocycle formations involving this compound.

Derivatization and Analog Synthesis of this compound

The unique structure of this compound allows for extensive derivatization of both its side chain and aromatic ring, leading to a wide range of analogs for various applications.

Modification of the Acetic Acid Side Chain

The acetic acid functional group is a primary site for chemical modification, enabling the synthesis of esters, amides, and other derivatives.

Esterification : The carboxylic acid can be converted to its corresponding ester, such as ethyl 2-(2,3-dimethoxyphenyl)acetate, through Fischer esterification with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid.

Amide Formation : Reaction with an amine leads to the formation of an N-substituted acetamide. This reaction is a crucial step in the synthesis of more complex molecules, such as the alkaloid papaverine, where the phenylacetic acid is coupled with an amine to form an amide intermediate that subsequently undergoes cyclization. orgchemres.orgorgchemres.org

Reduction : The ester derivative can be reduced to produce the corresponding alcohol, 2-(2,3-dimethoxyphenyl)ethanol.

Coordination Chemistry : The carboxylate group can act as a ligand, coordinating with metal ions. For example, the related 3,4-dimethoxyphenylacetic acid has been used to synthesize a binuclear Ytterbium(III) complex, demonstrating the utility of this class of compounds in forming coordination polymers and metal-organic frameworks. pku.edu.cn

Substitution and Functionalization of the Aromatic Ring

The aromatic ring of this compound can also be functionalized, although the presence of two electron-donating methoxy (B1213986) groups influences the regioselectivity of these reactions.

C-H Olefination : A notable method for direct functionalization of the aromatic ring is the carboxylate-directed C-H olefination. nih.gov In a palladium-catalyzed reaction, the acetic acid side chain directs the catalyst to the ortho position on the aromatic ring, enabling the introduction of an olefinic group. This transformation of this compound yields a key intermediate for further synthetic applications. nih.gov

Nucleophilic Substitution : The methoxy groups on the phenyl ring could potentially undergo nucleophilic substitution reactions, allowing for their replacement with other functional groups, although this is generally less common than electrophilic substitution on the activated ring.

Synthesis of Bioactive Derivatives for Pharmacological Screening

This compound and its isomers serve as valuable starting materials for the synthesis of novel compounds intended for pharmacological evaluation.

A study focused on the microwave-assisted synthesis of imidazo[2,1-b] nih.govimist.mamolaid.comthiadiazole derivatives starting from 3,4-dimethoxyphenylacetic acid. bohrium.com The resulting compounds were screened for their biological activities, including antibacterial and antioxidant properties. bohrium.com This highlights a common strategy where the phenylacetic acid core is incorporated into a heterocyclic system to generate a library of compounds for biological testing. The development of D(-)glutamine-based inhibitors of matrix metalloproteinase-2 (MMP-2) for the potential treatment of chronic myeloid leukemia further illustrates the principle of using defined chemical building blocks to synthesize derivatives for targeted biological screening. nih.gov

Development of Molecular Scaffolds Utilizing the Chemical Compound

The core structure of this compound is a key component in the construction of complex molecular scaffolds found in natural products and other functionally significant molecules.

2-Tetralone (B1666913) Scaffolds : The compound has been used in a versatile synthesis of 2-tetralone derivatives. nih.gov The process begins with a palladium-catalyzed olefination of this compound, followed by a sequence of hydrogenation, ester formation, Dieckmann condensation, and decarboxylation to yield the 2-tetralone core structure, which is a key intermediate for various natural products. nih.gov

Isoquinoline (B145761) Alkaloids : The structurally related 3,4-dimethoxyphenylacetic acid is a well-known precursor in the synthesis of benzylisoquinoline alkaloids like papaverine. orgchemres.orgorgchemres.org The synthesis involves creating an amide bond followed by a ring-closing reaction (the Bischler-Napieralski reaction) to form the isoquinoline skeleton. orgchemres.org

Azaspirocyclic Scaffolds : In a more complex application, an oxime derived from 3,4-dimethoxyphenylacetic acid was used in a conjugate addition-dipolar cycloaddition cascade. arkat-usa.org This sequence rapidly builds a functionalized azaspiro[5.5]undecane scaffold, demonstrating the utility of the phenylacetic acid unit in advanced cycloaddition strategies for creating complex polycyclic systems. arkat-usa.org

Reaction Mechanisms and Kinetics Studies

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing synthetic routes and controlling product outcomes. While detailed kinetic studies on this specific compound are not widely published, the mechanisms of its key transformations are well-established in organic chemistry.

The carboxylate-directed C-H olefination proceeds via a proposed Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle. A plausible mechanism involves the coordination of the carboxylate to the palladium center, followed by C-H activation to form a palladacycle. Subsequent steps include olefin coordination, insertion, and reductive elimination to yield the final product and regenerate the active catalyst. nih.gov The use of amino acid derivatives as ligands can tune the positional selectivity of this reaction. nih.gov

The table below summarizes key transformations and their mechanistic basis.

| Reaction | Reagents/Conditions | Product Type | Mechanistic Notes | Reference(s) |

| Esterification | Ethanol, H₂SO₄, Reflux | Ethyl Ester | Fischer Esterification: Acid-catalyzed nucleophilic acyl substitution. | |

| Amide Formation | Amine, Coupling Agents | N-substituted Amide | Nucleophilic acyl substitution, often activated by converting the carboxylic acid to a more reactive species. | orgchemres.org, orgchemres.org |

| Ortho-Olefination | Olefin, Pd(OAc)₂, O₂, Ligand | C-H Functionalized Arene | Carboxylate-directed C-H activation via a palladium catalyst. | nih.gov |

| 2-Tetralone Synthesis | 1. Olefination 2. Hydrogenation 3. Esterification 4. Dieckmann Condensation | Fused Bicyclic Ketone | A multi-step sequence involving C-H activation followed by an intramolecular Claisen condensation. | nih.gov |

| Isoquinoline Synthesis | 1. Amide formation 2. PPA or POCl₃ | Heterocyclic Alkaloid | Involves a Bischler-Napieralski cyclization, an electrophilic aromatic substitution. | orgchemres.org, orgchemres.org |

Structural Elucidation and Conformational Analysis of 2,3 Dimethoxyphenylacetic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a non-destructive means to probe the molecular structure and functional groups present in 2,3-dimethoxyphenylacetic acid.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, COSY, NOESY for Isomer Differentiation)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom.

For more complex structural assignments and to differentiate between isomers, two-dimensional (2D) NMR techniques are invaluable. libretexts.org Correlation Spectroscopy (COSY) experiments establish proton-proton couplings, revealing which protons are adjacent to one another in the molecule. libretexts.orgcam.ac.uk For this compound, COSY would show correlations between the protons on the aromatic ring and the methylene (B1212753) protons of the acetic acid side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for conformational analysis. For instance, NOESY can help determine the preferred orientation of the methoxy (B1213986) groups relative to the rest of the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons, further confirming the connectivity of the molecular structure. libretexts.org The analysis of these 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the 2,3-substitution pattern of the methoxy groups on the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

This table presents predicted NMR chemical shifts. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.2 | 110 - 130 |

| Methylene CH₂ | ~3.6 | ~35 |

| Methoxy OCH₃ | ~3.8 | ~55-60 |

| Carboxylic Acid COOH | 10 - 12 | ~175 |

Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of this compound and to confirm its elemental composition. The molecular formula of this compound is C₁₀H₁₂O₄, corresponding to a molecular weight of 196.2 g/mol . scbt.comvwr.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental formula and distinguish it from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides additional structural information. Common fragmentation pathways for phenylacetic acids involve cleavage of the bond between the methylene group and the aromatic ring, as well as loss of the carboxyl group. Analysis of these fragments helps to piece together the molecular structure. Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to assess the purity of a sample by separating it from any impurities before mass analysis. researchgate.net

Infrared and Ultraviolet-Visible Spectrophotometry for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the different vibrational modes of the molecule. Key expected absorptions include a broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹, and a sharp C=O stretch from the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹. The spectrum will also show C-O stretching vibrations from the ether linkages of the methoxy groups and C-H stretching and bending vibrations from the aromatic ring and the methylene group. clockss.org

Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within the molecule. The aromatic ring in this compound will give rise to characteristic absorption bands in the UV region, typically around 250-280 nm. The position and intensity of these bands can be influenced by the presence of the methoxy and carboxylic acid substituents on the aromatic ring. mdpi.comscielo.br

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Feature | Typical Range/Value |

|---|---|---|

| Mass Spectrometry | Molecular Ion (M+) | m/z 196 |

| IR Spectroscopy | Carboxylic Acid O-H Stretch | 2500-3300 cm⁻¹ (broad) |

| IR Spectroscopy | Carbonyl C=O Stretch | 1700-1725 cm⁻¹ |

| UV-Vis Spectroscopy | π-π* Transition (Aromatic) | ~278 nm |

X-ray Crystallographic Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering unparalleled detail into the molecular and crystal structure of this compound.

Determination of Molecular and Crystal Structure

Single-crystal X-ray diffraction analysis can determine the precise bond lengths, bond angles, and torsion angles within the this compound molecule. ajchem-b.comajchem-b.com This data confirms the planar nature of the benzene (B151609) ring and the geometry of the carboxylic acid and methoxy substituents. For instance, a study on the related compound (2,6-dimethoxyphenyl)acetic acid revealed a triclinic crystal system with space group P-1. ajchem-b.comajchem-b.com Similar detailed analysis for this compound would provide its specific crystal system, space group, and unit cell dimensions. ajchem-b.comajchem-b.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

In the crystalline state, molecules of this compound are held together by a network of intermolecular forces. X-ray crystallography is essential for characterizing these interactions. The most significant of these is typically hydrogen bonding involving the carboxylic acid group. Carboxylic acids often form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds. ajchem-b.comresearchgate.net

In addition to hydrogen bonding, weaker interactions such as π-stacking between the aromatic rings of adjacent molecules can also play a role in the crystal packing. The analysis of these intermolecular interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts within the crystal structure. ajchem-b.com

Table 3: Crystallographic Data for a Related Compound, (2,6-dimethoxyphenyl)acetic acid

This data is for an isomeric compound and serves as an example of the type of information obtained from X-ray crystallography.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | ajchem-b.comajchem-b.com |

| Space Group | P-1 | ajchem-b.comajchem-b.com |

| a (Å) | 7.66(4) | ajchem-b.comajchem-b.com |

| b (Å) | 8.16(4) | ajchem-b.comajchem-b.com |

| c (Å) | 8.65(3) | ajchem-b.comajchem-b.com |

| V (ų) | 503(4) | ajchem-b.comajchem-b.com |

| Z | 2 | ajchem-b.comajchem-b.com |

Investigation of Crystal Packing and Polymorphism

The arrangement of molecules in the solid state, known as crystal packing, dictates the macroscopic properties of a crystalline solid. This packing is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, the carboxylic acid group is expected to be a primary driver of crystal packing, likely forming strong hydrogen-bonded dimers where two molecules are linked in a head-to-head fashion. The methoxy groups on the phenyl ring also influence the packing arrangement.

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. Different polymorphs of a substance can exhibit distinct physical properties. While this compound is known as a crystalline solid with a reported melting point of 96-97°C, detailed studies on its potential polymorphic forms and specific crystal packing arrangements are not extensively documented in publicly available research. epdf.pub Analysis of related isomers, such as (2,6-dimethoxyphenyl)acetic acid, reveals a triclinic crystal system where molecules form dimers through O-H···O hydrogen bonds, establishing a common packing motif for phenylacetic acids.

Computational Structural Analysis

Computational chemistry provides powerful tools for investigating molecular structure and properties, offering insights that complement experimental data. For this compound, computational methods can elucidate its preferred geometry, electronic structure, and conformational flexibility.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Geometric optimization using DFT calculates the lowest energy arrangement of atoms in a molecule, providing a theoretical prediction of its structure. This process yields key data such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for this compound from a Prototypical DFT Calculation Note: The following data is illustrative of typical DFT output and is not based on a published study of this specific molecule.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.21 |

| Bond Length (Å) | C-OH | ~1.35 |

| Bond Angle (°) | O=C-OH | ~122.5 |

| Dihedral Angle (°) | C-C-C=O | Variable (defines conformation) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, a HOMO-LUMO analysis performed via DFT would reveal the distribution of electron density and predict the most likely sites for electrophilic and nucleophilic attack. While specific calculations for this compound are not published, studies on analogous compounds like (2,6-dimethoxyphenyl)acetic acid have been performed, showing a significant energy gap that suggests high stability.

Table 2: Predicted Frontier Orbital Energies for this compound Note: The following data is illustrative and not from a specific published study on this molecule.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

The this compound molecule possesses several rotatable single bonds, primarily the bond connecting the phenyl ring to the acetic acid moiety and the bonds of the methoxy groups. Rotation around these bonds gives rise to different spatial arrangements known as conformations. Exploring the conformational landscape involves identifying the various low-energy conformers and the energy barriers that separate them.

Computational methods, such as performing a potential energy surface scan using DFT, can map this landscape. uni-muenchen.de Such an analysis for this compound would likely reveal several stable conformers. The relative populations of these conformers at a given temperature depend on their relative free energies. The orientation of the carboxylic acid group relative to the phenyl ring and the positioning of the two methoxy groups are the key structural variables that define the conformational space. Understanding the preferred conformation is essential as it can significantly influence the molecule's biological activity and physical properties.

Biological Activities and Pharmacological Investigations of 2,3 Dimethoxyphenylacetic Acid and Its Derivatives

Antioxidant Mechanisms and Oxidative Stress Mitigation

Derivatives of 2,3-dimethoxyphenylacetic acid have been the subject of numerous studies to determine their capacity to counteract oxidative stress. These investigations focus on their ability to protect cells from damage, scavenge harmful free radicals, and influence the body's natural antioxidant defense systems.

In Vitro Cellular Oxidative Damage Reduction Studies

The protective effects of phenylacetic acid derivatives against oxidative damage at the cellular level have been demonstrated in various studies. For instance, gallic acid and its derivatives have shown the ability to protect human SH-SY5Y neuroblastoma cells from apoptosis induced by 6-hydroxydopamine autooxidation. psu.edu The neuroprotective effects of these derivatives appear to be linked to both their antioxidant capabilities and their hydrophobicity, which allows them to cross cell membranes. psu.edu Specifically, gallic acid esters, such as propyl gallate, exhibited significant protective effects, increasing cell viability to 90% in the presence of an oxidative stressor. psu.edu

Furthermore, studies on phenolic acid chitooligosaccharide derivatives have indicated good biocompatibility and low cytotoxicity in L929 fibroblast cells, suggesting they can be safely utilized in biological systems without causing significant cell damage. nih.gov These findings underscore the potential of such compounds to reduce cellular damage by directly counteracting oxidative insults. mdpi.com

Free Radical Scavenging Capabilities Assessment

A primary mechanism by which this compound derivatives exert their antioxidant effects is through direct scavenging of free radicals. This capacity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govresearchgate.net

Studies on various phenolic acid derivatives, including those structurally related to this compound, have consistently shown their ability to act as potent free radical scavengers. nih.govpan.olsztyn.pl For example, a series of novel amide derivatives synthesized from substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid demonstrated significant DPPH and hydroxyl radical scavenging activities. japsonline.com The scavenging ability of these compounds is often concentration-dependent. pan.olsztyn.plnih.gov

The structure of these molecules plays a crucial role in their radical-scavenging efficiency. The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the phenyl ring significantly influence the antioxidant activity. nih.govfrontiersin.org For instance, research on gallic acid derivatives showed that hydroxyl groups are critical for free radical scavenging, with the hydroxyl group at the para-position to the carboxylic acid group being particularly important. psu.edu Similarly, benzylic acid-derived bromophenols have been identified as effective DPPH and ABTS radical scavengers. nih.gov

Below is a data table summarizing the radical scavenging activity of selected phenolic acid derivatives from various studies.

| Compound/Derivative Class | Assay | Finding | Reference |

| Gallic Acid Derivatives | DPPH | Scavenging efficiency is dependent on the number and position of hydroxyl groups. | psu.edu |

| Substituted 2-Oxindoles | DPPH | Showed moderate to good antioxidant activity, which was concentration-dependent. | nih.gov |

| Phenolic Acid Chitooligosaccharides | DPPH, Hydroxyl Radical | Derivatives exhibited significantly enhanced scavenging activity compared to the base molecule. | nih.gov |

| Amides of 3,4-dimethoxy cinnamic acid | DPPH, Hydroxyl Radical | Compounds showed notable scavenging activity, with some being comparable to standard ascorbic acid. | japsonline.com |

| Benzylic acid-derived bromophenols | DPPH, ABTS | Found to be effective DPPH and ABTS radical scavengers. | nih.gov |

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct radical scavenging, certain derivatives related to this compound can mitigate oxidative stress by enhancing the body's own antioxidant defenses. mdpi.com This involves activating endogenous antioxidant enzymes, which are crucial for maintaining cellular homeostasis. mdpi.com

One key pathway involved in this process is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Analogs such as Ethyl 2-(3,5-dimethoxyphenyl)acetate (B8477223) have been shown to exhibit antioxidant activity by influencing the IL-6/Nrf2 pathway. The Nrf2 pathway is a master regulator of the expression of a wide array of antioxidant and cytoprotective genes, and its activation can lead to a more robust and sustained defense against oxidative stress.

Anti-inflammatory Pathways and Enzyme Modulation

The anti-inflammatory potential of this compound and its derivatives is a significant area of pharmacological investigation. Research has focused on the ability of these compounds to interfere with inflammatory pathways and modulate the activity of key enzymes involved in the inflammatory response.

Investigations into Anti-inflammatory Properties of Derivatives

Compounds structurally similar to this compound have demonstrated notable anti-inflammatory effects. ontosight.aisolubilityofthings.com For example, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a compound isolated from Zingiber cassumunar, showed a marked inhibitory effect on the acute phase of inflammation. nih.gov This included the reduction of carrageenin-induced rat paw edema and the inhibition of exudate formation and leukocyte accumulation in a rat pleurisy model. nih.gov

Phenolic compounds, as a class, are known to exert anti-inflammatory effects through several mechanisms. These include inhibiting the initiation of inflammation triggered by oxidative stress and modulating the balance between pro-inflammatory and anti-inflammatory factors. mdpi.com For instance, some derivatives can regulate the gene expression of pro-inflammatory cytokines like IL-6 and the transcription factor NF-κB, which plays a central role in the inflammatory response. mdpi.com

Exploration of Cyclooxygenase (COX) Enzyme Inhibition

A key mechanism underlying the anti-inflammatory activity of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. jmchemsci.com COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov

Derivatives of this compound and structurally similar compounds have been investigated as potential COX inhibitors. Studies suggest that these compounds may inhibit COX enzymes, which is a crucial element of the inflammatory pathway. Some phenolic compounds have been shown to reduce inflammation by regulating the gene expression of COX-2. mdpi.com Furthermore, research into other classes of acidic aromatic compounds, such as fenamic and anthranilic acid derivatives, has provided insights into how these molecules can bind to and inhibit COX-1 and COX-2, further supporting the plausibility of this mechanism for phenylacetic acid derivatives. jmchemsci.comnih.gov

Antimicrobial Efficacy and Mechanisms of Action

The search for novel antimicrobial agents has led researchers to explore various synthetic compounds, including derivatives of this compound. Studies indicate that structural modifications of this parent compound can yield derivatives with significant biological activities, including antimicrobial, anti-biofilm, and quorum sensing inhibitory properties. ontosight.ai

Assessment of Antimicrobial Properties of Derivatives

Derivatives of dimethoxyphenylacetic acid have demonstrated notable antimicrobial efficacy. For instance, a series of 12-aryl substituted dibenzo[a,g]quinolizin-7-ium salts, synthesized using precursors like 2,3-dimethoxyphenethylamine (B1266631) and a derivative of 2-bromo-3,4-dimethoxyphenylacetic acid, were evaluated for their antibacterial activity. nih.gov These compounds showed significant activity against Methicillin-sensitive Staphylococcus aureus (MSSA). nih.gov Specifically, 2-aryl 3,4,10,11-tetramethoxydibenzo[a,g]quinolizin-7-ium derivatives displayed consistently increased antibacterial activity against two strains of S. aureus when compared to their parent compounds. nih.gov The 8-isopropyl derivative was identified as the most potent analog against both S. aureus and Enterococcus faecalis strains evaluated in the study. nih.gov

Similarly, isoquinoline (B145761) derivatives synthesized from 2-(3,4-dimethoxyphenyl)acetic acid were tested against five types of phytopathogenic fungi, with many showing mean EC50 values between 7.87 and 20.0 µg/mL. arabjchem.org Other research has focused on thiosemicarbazide (B42300) and 1,2,4-triazoline-5-thione derivatives obtained from the hydrazide of 3,4-dimethoxyphenylacetic acid, which were also screened for their in-vitro activity against various aerobic bacteria and fungi. nih.gov

Table 1: Antimicrobial Activity (MIC, µg/mL) of Selected Dibenzo[a,g]quinolizin-7-ium Derivatives

| Compound | MSSA (ATCC 25923) | MRSA (ATCC 43300) | VSE (ATCC 29212) |

| Berberine | >64 | >64 | >64 |

| Compound 3 (2-(4-toluyl) derivative) | 4 | 16 | 16 |

| Compound 4 (2-(4-toluyl) derivative) | 4 | 8 | 32 |

| Compound 11 (8-isopropyl derivative) | 2 | 4 | 8 |

Data sourced from a study on substituted dibenzo[a,g]quinolizin-7-ium derivatives. nih.gov

Elucidation of Anti-biofilm Formation Effects

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. Derivatives of this compound have emerged as potential anti-biofilm agents. A notable example is 2,3-dimethoxycinnamic acid (2,3-DCA), a related compound isolated from a marine actinomycete. nih.govnih.gov This compound has demonstrated a marked ability to inhibit biofilm formation in Chromobacterium violaceum CV026. nih.govnih.gov At a concentration of 150 μg/mL, 2,3-DCA achieved a 37.8% inhibition rate of biofilm formation. nih.govnih.gov The mechanism behind this effect is linked to the disruption of quorum sensing systems, which are critical for biofilm development and maturation. scirp.org Research on other related structures, such as oxyresveratrol (B150227) (which can be synthesized from 3,5-dimethoxyphenylacetic acid), also shows inhibition of biofilm formation in bacteria like uropathogenic Escherichia coli. mdpi.com

Quorum Sensing Inhibition Studies

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that orchestrates virulence factor production and biofilm formation. scirp.org Inhibiting this system is a promising anti-virulence strategy. scirp.org The derivative 2,3-dimethoxycinnamic acid (2,3-DCA) has been identified as a potent QS inhibitor. nih.govnih.gov Studies on Chromobacterium violaceum CV026, a common biosensor model for QS research, revealed that 2,3-DCA robustly inhibits QS-regulated traits. nih.govnih.gov

At a concentration of 150 μg/mL, 2,3-DCA inhibited the production of the QS-regulated pigment violacein (B1683560) by 73.9% and swarming motility by 65.9%. nih.govnih.gov Molecular docking analysis suggests that 2,3-DCA competitively binds to the CviR receptor, occupying the same pocket as the natural signal molecule, N-hexanoyl-L-homoserine lactone. nih.govnih.gov This competitive inhibition disrupts the QS signaling cascade. Further investigation using quantitative reverse transcription polymerase chain reaction (qRT-PCR) confirmed that 2,3-DCA significantly suppresses the expression of key QS-related genes, including cviR, vioA, vioB, and vioE, thereby disrupting the entire regulatory system. nih.govnih.gov

Table 2: Quorum Sensing (QS) Inhibitory Effects of 2,3-Dimethoxycinnamic Acid (150 μg/mL) on C. violaceum CV026

| QS-Regulated Trait | Inhibition Rate |

| Violacein Production | 73.9% |

| Swarming Motility | 65.9% |

| Biofilm Formation | 37.8% |

Data sourced from a study on 2,3-dimethoxycinnamic acid as a quorum sensing inhibitor. nih.govnih.gov

Neuropharmacological Research Avenues

While direct research on the neuropharmacological effects of this compound is limited, studies on structurally related compounds provide a basis for inferring potential activities, particularly in modulating dopaminergic pathways and their relevance to neurological disorders.

Investigation of Dopaminergic Pathway Modulation (Inferred from related compounds)

The dopaminergic system is crucial for motor control, motivation, and cognition. Phenylacetic acids are structurally related to key metabolites in this pathway. For example, 3,4-dihydroxyphenylacetic acid (DOPAC) is a primary catabolite of dopamine (B1211576). nih.gov The levels of DOPAC and another metabolite, homovanillic acid (HVA), are routinely measured to assess dopamine turnover in specific brain regions. nih.gov

Pharmacological studies have shown that certain drugs can modulate the dopaminergic system by altering the levels of these metabolites. nih.gov For instance, the mGlu2/3 receptor agonist LY379268 has been shown to increase extracellular levels of dopamine, DOPAC, and HVA in the medial prefrontal cortex of rats. nih.gov This demonstrates that external compounds can influence the metabolic flux within dopaminergic neurons. nih.gov Given the structural similarity of this compound to endogenous phenylacetic acids like DOPAC, it is plausible that it or its derivatives could interact with enzymes or receptors within the dopaminergic pathway, though this remains a speculative area requiring direct investigation.

Relevance to Neurodegenerative and Neuropsychiatric Conditions (Inferred from related compounds)

Research into related dimethoxyphenylacetic acid isomers suggests potential neuroprotective applications. Derivatives of 3,5-Dimethoxyphenylacetic acid have been investigated for their potential to inhibit processes involved in neurodegeneration. In-vitro studies indicated that these derivatives could offer neuroprotective effects against conditions such as Alzheimer's and Parkinson's disease by modulating pathways associated with neurodegeneration.

Furthermore, 3,5-Dimethoxy-4-hydroxyphenylacetic acid is recognized for its antioxidant properties and has been studied for its potential therapeutic use in neurodegenerative disorders. lookchem.com Oxidative stress is a major factor in the pathogenesis of many neurodegenerative diseases. nih.gov Compounds that can activate the Nrf2 pathway, a master regulator of cellular antioxidant responses, are considered a valuable therapeutic strategy. nih.govnih.gov It is inferred that the potential neuroprotective effects of dimethoxyphenylacetic acid derivatives could be mediated through such antioxidant and cytoprotective mechanisms, although specific studies on the 2,3-isomer are needed to confirm this hypothesis. lookchem.com

Due to a lack of specific research findings for the chemical compound “this compound” and its derivatives within the provided search results, it is not possible to generate an article that adheres to the requested focus on its anticancer potential and inhibition of metabolic enzymes.

The available research data primarily concerns other isomers, such as 3,4-dimethoxyphenylacetic acid and 2,5-dimethoxyphenylacetic acid, detailing their synthesis and biological activities. For instance, extensive research outlines the role of 3,4-dimethoxyphenylacetic acid derivatives as precursors in the synthesis of potential anticancer agents, including triazolo-thiadiazoles and phenanthrene-based alkaloids. Similarly, studies on enzyme inhibition, including the action of monoamine oxidase and cytochrome P450, have been conducted using the 3,4-isomer.

However, specific investigations into the "Anticancer Potential" and "Inhibition of Metabolic Enzymes" of this compound and its derivatives are not present in the provided materials. Therefore, to maintain scientific accuracy and strictly adhere to the user's request of focusing solely on the 2,3-isomer, the generation of the article as outlined is not feasible with the current information.

Structure Activity Relationship Sar Studies and Molecular Design for 2,3 Dimethoxyphenylacetic Acid Analogs

Impact of Substituent Position and Electronic Effects on Bioactivity

The biological activity of aromatic compounds like 2,3-Dimethoxyphenylacetic acid is highly sensitive to the nature and position of substituents on the phenyl ring. The placement of the two methoxy (B1213986) groups at the 2 and 3 positions establishes a specific electronic and steric profile that influences how the molecule interacts with biological targets.

Research into related structures, such as 2,5-dimethoxy-substituted amphetamines, demonstrates the profound impact of substituent electronics. Studies have shown that electron-withdrawing substituents at specific positions can increase bioactivity, while electron-donating groups may decrease it nih.govresearchgate.net. This effect is often related to the extent of conjugative electron release from existing methoxy groups to the phenyl ring nih.govresearchgate.net. For analogues of this compound, modifying the phenyl ring with various functional groups would similarly alter the molecule's electronic distribution, polarity, and hydrogen-bonding capabilities.

A comprehensive SAR study on a novel class of 2H-chromene derivatives found that specific structural features are essential for potent receptor binding affinity. The study identified that isopropoxy and carboxyl groups at particular positions on the chromene skeleton were critical for high-potency interactions with the endothelin-A receptor researchgate.net. This highlights that the precise positioning of substituents is a key determinant of a molecule's ability to be recognized by a biological receptor researchgate.net. Applying this principle to this compound, the introduction of substituents at positions 4, 5, or 6 of the phenyl ring would be expected to significantly modulate its interaction with target proteins.

Rational Design of Derivatives with Enhanced Potency

Rational drug design leverages SAR insights to create new molecules with improved therapeutic properties. This process often involves merging different pharmacophores—the essential structural features for biological activity—into a single molecule.

For instance, in the development of dual Janus kinase (JAK) and histone deacetylase (HDAC) inhibitors, researchers rationally designed and synthesized a series of triazolopyridine-based derivatives by combining known pharmacophores for each target nih.govresearchgate.net. This strategy resulted in compounds with potent inhibitory activities against both enzymes nih.gov. A similar approach could be applied to the this compound scaffold. By identifying the key interaction points of the parent molecule with its target, derivatives can be designed that introduce new functional groups to exploit additional binding pockets or enhance existing interactions, thereby increasing potency.

The design of selective HDAC6 inhibitors provides another example, where the typical inhibitor structure (a zinc-binding group, a linker, and a capping group) was systematically modified mdpi.com. Researchers found that introducing larger, more rigid capping groups could improve selectivity for the HDAC6 isoform, whose binding pocket is wider than other HDACs mdpi.com. This demonstrates how a deep understanding of the target's structure informs the rational design of more potent and selective derivatives.

Computational Molecular Modeling and Docking Simulations

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rapid assessment of molecular interactions and the prioritization of compounds for synthesis and testing. Molecular modeling and docking simulations are central to predicting how a ligand, such as a this compound derivative, will bind to its receptor.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex researchgate.net. This method is crucial for elucidating the binding modes of potential drugs with their biological targets, such as proteins or DNA researchgate.net. Studies on phenylacetic acid (PAA) derivatives have utilized docking to understand their interactions with targets like DNA, Pim kinase protein, and urease enzymes researchgate.net. The results from such simulations can reveal key polar interactions and help explain the binding affinity of different derivatives researchgate.net.

For example, docking studies of Withaferin A with the enzyme Indoleamine 2,3-dioxygenase (IDO) predicted a high binding affinity and identified stable interactions with critically important amino acid residues (SER167, ARG231, LYS377) within the enzyme's active site nih.gov. Molecular dynamics simulations can further refine these predictions, providing insight into the stability of the ligand-receptor complex over time nih.govnih.gov. These computational approaches can be directly applied to analogues of this compound to predict how structural modifications would affect their binding orientation and affinity to a given receptor.

In silico virtual screening allows for the rapid computational evaluation of large libraries of chemical compounds against a specific biological target, identifying potential "hits" for further investigation. This approach saves significant time and resources compared to traditional high-throughput screening.

DNA Gyrase: DNA gyrase is a vital bacterial enzyme and a well-established target for antibacterial agents nih.govnih.govals-journal.com. In silico methods have been used extensively to identify new inhibitors. In one study, a pharmacophore model was developed and used to screen a database for novel, selective DNA gyrase inhibitors nih.gov. In another, structural similarity searches and molecular docking were employed to identify new molecules based on the structure of a known natural gyrase inhibitor, simocyclinone D8 nih.gov. These computational efforts successfully identified compounds with high predicted binding affinity to the enzyme nih.gov.

CYP51 Protein: The enzyme lanosterol (B1674476) 14α-demethylase (CYP51) is a critical component in fungal cell membrane biosynthesis, making it a primary target for antifungal drugs nih.govresearchgate.net. To find novel non-azole inhibitors, researchers have developed pharmacophore models based on the required features for CYP51 binding (e.g., hydrogen bond acceptors and hydrophobic features) nih.gov. These models were then used to screen the NCI database, leading to the identification of promising hits that were subsequently docked into the CYP51 active site to assess their binding modes and affinity nih.govresearchgate.net.

Table 1: Example of In Silico Screening Data for Potential Enzyme Inhibitors This table contains representative data from studies on different compounds to illustrate the output of in silico screening and docking simulations.

| Compound Class | Target Enzyme | Computational Method | Key Finding (Example) | Reference |

|---|---|---|---|---|

| Pyrazolopyrimidine Derivatives | Wolbachia Receptors | Molecular Docking | Binding affinities calculated to identify most active compounds. | nih.gov |

| Phenyl Acetic Acid Derivatives | DNA | Molecular Docking | 3-chloro-PAA showed the highest docking score (-7.809). | researchgate.net |

| Non-azole Compounds | CYP51 | Pharmacophore Modeling & Docking | Hits identified from NCI database based on fit value and CDocker score. | nih.gov |

| Withaferin A | Indoleamine 2,3-dioxygenase | Molecular Docking & Simulation | High predicted binding affinity (-11.51 kcal/mol). | nih.gov |

| Triazolopyridine Derivatives | JAK/HDAC | Docking Simulation | Compound 19 fitted well into the active sites of both proteins. | researchgate.net |

A critical step in the drug discovery process is the experimental validation of computational predictions. In silico hits must be tested in laboratory assays to confirm their biological activity.

The process of identifying novel non-azole CYP51 inhibitors exemplifies this workflow. After computational screening and docking identified two promising compounds, they were subjected to in vitro microbiological assays. The results confirmed that both compounds were active against several fungal strains, including Candida albicans and Aspergillus niger, thereby validating the computational approach nih.gov.

Similarly, in a study to determine the molecular mode of action of the natural compound scoulerine (B1208951), computational docking predicted its binding sites on tubulin. These predictions were then tested and confirmed using experimental thermophoresis assays, which measured the binding affinity of scoulerine to both free and polymerized tubulin nih.govmdpi.com. This synergy between computational prediction and experimental validation is essential for confirming the mechanism of action and advancing the development of new therapeutic agents nih.govmdpi.com.

Metabolic Pathways and Biotransformation Studies of 2,3 Dimethoxyphenylacetic Acid

In Vitro Metabolic Profiling Using Biological Systems (e.g., Hepatocytes, Liver Slices)

In vitro biological systems such as isolated hepatocytes and precision-cut liver slices are standard models for predicting the metabolic fate of compounds in humans and other species. These systems contain a full complement of hepatic drug-metabolizing enzymes and are invaluable for identifying potential metabolites and metabolic pathways.

Despite the utility of these models, specific studies detailing the comprehensive metabolic profiling of 2,3-Dimethoxyphenylacetic acid using human or animal hepatocytes or liver slices are not extensively documented in the reviewed scientific literature. Research in this area has more frequently focused on its isomers, such as 3,4-Dimethoxyphenylacetic acid (homoveratric acid). General principles of xenobiotic metabolism suggest that if this compound were to undergo further phase I or phase II metabolism, these in vitro systems would be the ideal models for elucidating those pathways.

Identification of Biotransformation Products

This compound is itself recognized as a primary metabolite of precursor compounds, such as 2,3-Dimethoxyphenethylamine (B1266631). The biotransformation of this precursor amine leads to the formation of the corresponding acetic acid derivative.

Further biotransformation of this compound could potentially occur through several reactions:

O-Demethylation: The removal of one or both of the methyl groups from the methoxy (B1213986) substituents on the phenyl ring. This would result in the formation of hydroxylated metabolites, such as 2-hydroxy-3-methoxyphenylacetic acid or 3-hydroxy-2-methoxyphenylacetic acid.

Conjugation (Phase II Metabolism): The newly formed hydroxyl groups following demethylation, or the existing carboxylic acid group, could undergo conjugation reactions. These reactions include glucuronidation or sulfation, which increase the water solubility of the compound and facilitate its excretion.

Detailed analytical studies are required to definitively identify and quantify these potential biotransformation products in vivo or in vitro.

Enzymatic Contributions to Metabolism

The formation and potential further breakdown of this compound are governed by several key enzyme families.

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, are central to the oxidative metabolism of a vast number of xenobiotics. A key reaction catalyzed by these enzymes is O-demethylation. It is well-established that CYP enzymes, such as those in the CYP1A, CYP2D6, and CYP3A4 subfamilies, can catalyze the removal of methyl groups from methoxy substituents on aromatic rings. This process is a critical step in the metabolism of many dimethoxy-substituted compounds. Therefore, it is highly probable that CYP enzymes are responsible for any subsequent demethylation of this compound into its corresponding phenolic derivatives.

The formation of this compound from its precursor, 2,3-Dimethoxyphenethylamine, proceeds via an aldehyde intermediate, 2,3-dimethoxyphenylacetaldehyde. The oxidation of this aldehyde to the corresponding carboxylic acid is a critical detoxification step, as aldehydes are often reactive and potentially toxic. This conversion is efficiently catalyzed by NAD(P)+-dependent aldehyde dehydrogenases (ALDH) and, to a lesser extent, by aldehyde oxidases (AOX). These enzymes are abundant in the liver and ensure the rapid conversion of aldehydes to their less reactive acid forms.

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters and xenobiotic amines. Studies have identified 2,3-Dimethoxyphenethylamine as a substrate for monoamine oxidase. The action of MAO on this precursor amine results in the formation of the intermediate 2,3-dimethoxyphenylacetaldehyde, along with ammonia (B1221849) and hydrogen peroxide. This aldehyde is then promptly oxidized by aldehyde dehydrogenases to form the final stable metabolite, this compound.

Comparative Metabolic Studies Across Species

Interspecies differences in drug metabolism are a common phenomenon, often attributable to variations in the expression and activity of metabolic enzymes like the CYP450 superfamily. Such differences can lead to variations in the pharmacokinetic and pharmacodynamic profiles of a compound across different species.

Currently, there is a lack of specific comparative metabolic studies in the scientific literature that investigate the biotransformation of this compound across different species (e.g., human, rat, mouse, dog). Such studies would be necessary to determine if the metabolic pathways, particularly the extent of O-demethylation and subsequent conjugation, are conserved across species, which is a critical component of preclinical drug development and safety assessment.

Analytical Methodologies for 2,3 Dimethoxyphenylacetic Acid and Its Metabolites

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 2,3-Dimethoxyphenylacetic acid, enabling the separation of the parent compound from impurities, degradation products, and metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and conducting quantitative analysis of aromatic carboxylic acids like this compound. helixchrom.commoravek.com Reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. usuhs.edusigmaaldrich.com

The method's effectiveness stems from its ability to separate compounds based on their differential partitioning between the stationary and mobile phases. For acidic compounds, the pH of the mobile phase is a critical parameter; it is often acidified with agents like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar column. sielc.com Detection is typically achieved using a UV detector, as the aromatic ring in this compound provides a suitable chromophore. sigmaaldrich.comnih.gov Quantitative analysis is performed by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentration.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 15 cm x 4.6 mm, 5 µm) | sigmaaldrich.com |

| Mobile Phase | Acetonitrile (B52724)/Water with an acid modifier (e.g., Phosphoric Acid) | sielc.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Column Temperature | 35 °C | sigmaaldrich.com |

| Detector | UV at ~215 nm | sigmaaldrich.com |

| Injection Volume | 5 µL | sigmaaldrich.com |

Gas Chromatography (GC) for Volatile Metabolite Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. helixchrom.com While this compound itself has low volatility due to its polar carboxylic acid group, GC becomes an invaluable tool for analyzing its more volatile metabolites or after a chemical modification process known as derivatization. colostate.edunih.gov

Derivatization is essential for GC analysis of carboxylic acids. libretexts.orgmdpi.com This process converts the polar -COOH group into a less polar, more volatile ester, such as a methyl or silyl (B83357) ester. colostate.eduweber.hu Common derivatizing agents include diazomethane (B1218177) for methylation or reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation. mdpi.comweber.huresearchgate.net Once derivatized, the analytes can be separated on a GC column, often a capillary column with a nonpolar or medium-polarity stationary phase, and detected by a Flame Ionization Detector (FID) or a mass spectrometer. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Derivatization Agent | Diazomethane (for methylation) or BSTFA (for silylation) | weber.huresearchgate.net |

| Column | Capillary column (e.g., DB-5, Rtx-200) | semanticscholar.orgresearchgate.net |

| Carrier Gas | Helium or Nitrogen | nih.gov |

| Injection Mode | Split/Splitless | nih.gov |

| Temperature Program | Gradient from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | nih.gov |

Mass Spectrometric Detection and Identification

Mass Spectrometry (MS) is an indispensable detection technique that provides structural information about the analytes. When coupled with a chromatographic separation method (LC or GC), it allows for the confident identification and characterization of compounds, even at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Monitoring

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for identifying products formed during forced degradation studies. researchgate.netbiomedres.us These studies expose the drug substance to harsh conditions (e.g., acid, base, oxidation, light, heat) to deliberately induce degradation, which helps in understanding the molecule's intrinsic stability and identifying potential impurities that may arise during manufacturing or storage. nih.govdphen1.com

The process involves separating the stressed sample using HPLC, and the eluent is then introduced into the mass spectrometer. nih.gov The mass spectrometer identifies the parent compound and its degradation products by determining their precise mass-to-charge (m/z) ratio. nih.gov Further structural elucidation is achieved using tandem mass spectrometry (MS/MS), where a specific ion (e.g., the molecular ion of a degradation product) is isolated and fragmented to produce a characteristic fragmentation pattern, which acts as a structural fingerprint. nih.govijesrr.org

| Stress Condition | Potential Degradation Pathway | Expected Product Type |

|---|---|---|

| Acid/Base Hydrolysis | - | Generally stable, but ester linkages if present would hydrolyze. |

| Oxidation (e.g., H₂O₂) | Hydroxylation of the aromatic ring or side chain | Hydroxylated this compound |

| Photolysis (UV/Vis light) | Demethylation or ring opening | Hydroxy-methoxyphenylacetic acid |

| Thermal (Heat) | Decarboxylation | 1,2-Dimethoxytoluene |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard method for identifying metabolites in biological samples such as urine and plasma. nih.govumich.edu The metabolism of phenylethylamine precursors often leads to the formation of phenylacetic acid derivatives. nih.govnih.govresearchgate.net Therefore, GC-MS is highly suitable for identifying metabolites of this compound or its parent compounds.

Sample preparation typically involves extraction of the metabolites from the biological matrix, followed by derivatization to increase their volatility for GC analysis. umich.eduresearchgate.net The GC separates the various derivatized metabolites, which are then introduced into the mass spectrometer. researchgate.net The mass spectrometer provides two key pieces of information: the retention time from the GC, which is characteristic of the compound, and the mass spectrum, which provides its unique fragmentation pattern. researchgate.net By comparing these mass spectra to libraries of known compounds or by interpreting the fragmentation patterns, metabolites such as hydroxylated or O-demethylated versions of the parent acid can be identified. researchgate.netresearchgate.net

| Metabolic Reaction | Potential Metabolite of this compound |

|---|---|

| O-Demethylation | 2-Hydroxy-3-methoxyphenylacetic acid or 3-Hydroxy-2-methoxyphenylacetic acid |

| Aromatic Hydroxylation | Hydroxydimethoxyphenylacetic acid (position of -OH can vary) |

| Conjugation (Phase II) | Glucuronide or sulfate (B86663) conjugates of hydroxylated metabolites |

Spectrophotometric Quantification Methods

UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. nih.gov Due to its aromatic ring system, this compound possesses a chromophore that absorbs UV light, making it amenable to this type of analysis. nih.govsigmaaldrich.com

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. nih.gov To perform a quantitative analysis, a calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. pan.pl While less selective than chromatographic methods, spectrophotometry can be a rapid tool for quantifying the pure compound in simple solutions. rasayanjournal.co.in

| Parameter | Description | Reference |

|---|---|---|

| Principle | Beer-Lambert Law (A = εbc) | nih.gov |

| Instrument | UV-Visible Spectrophotometer | nih.gov |

| Wavelength (λmax) | Determined by scanning the UV spectrum of the compound to find the wavelength of maximum absorption. | rasayanjournal.co.in |

| Solvent | A solvent that does not absorb at the analytical wavelength (e.g., Methanol, Ethanol, Acetonitrile). | rsc.org |

| Quantification | Based on a standard calibration curve of absorbance vs. concentration. | pan.pl |

Methods for Distinguishing Structural Isomers and Related Compounds

The accurate identification of this compound requires analytical methodologies capable of distinguishing it from its structural isomers and other closely related compounds. Positional isomers, such as 2,4-, 2,5-, 3,4- (homoveratric acid), and 3,5-dimethoxyphenylacetic acid, present a significant analytical challenge due to their identical mass and similar chemical properties. Furthermore, related compounds, including veratric acid (3,4-dimethoxybenzoic acid), necessitate robust separation and identification techniques. Chromatographic and spectroscopic methods are paramount in achieving this differentiation.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the separation of isomeric compounds. The choice of stationary phase, mobile phase composition, and detector is critical for achieving baseline resolution of dimethoxyphenylacetic acid isomers.

High-Performance Liquid Chromatography (HPLC):

A gradient elution program, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of all isomers in a single run. The mobile phase typically consists of an aqueous component (often with a pH modifier like formic or acetic acid to suppress ionization of the carboxylic acid) and an organic modifier such as acetonitrile or methanol.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, increase to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) is typically required. The separation of the derivatized isomers on a GC column is dependent on their volatility and interaction with the stationary phase. A nonpolar or medium-polarity column, such as one with a phenyl-substituted polysiloxane phase, can provide good resolution.

The coupling of GC with a mass spectrometer (MS) provides a powerful tool for both separation and identification. While the isomers will have the same molecular ion peak, their fragmentation patterns upon electron ionization can differ, providing a basis for identification.

Spectroscopic Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the unambiguous structural elucidation of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a highly effective method for distinguishing between positional isomers of dimethoxyphenylacetic acid. The chemical shifts and splitting patterns of the aromatic protons are unique to each isomer due to the different electronic environments created by the positions of the two methoxy (B1213986) groups and the acetic acid side chain.

For example, the symmetry of the molecule will be reflected in the number of distinct signals in the aromatic region of the spectrum. A less symmetrical isomer like this compound will exhibit a more complex splitting pattern compared to a more symmetrical isomer like 3,5-dimethoxyphenylacetic acid.

| Isomer | Expected Aromatic Proton Signals and Splitting Patterns |

|---|---|

| This compound | Three distinct signals, complex splitting (e.g., doublet of doublets, triplet) |

| 2,4-Dimethoxyphenylacetic acid | Three distinct signals, likely doublets and a singlet |

| 2,5-Dimethoxyphenylacetic acid | Three distinct signals, likely doublets and a singlet |

| 3,4-Dimethoxyphenylacetic acid | Three distinct signals, complex splitting (e.g., doublet, doublet of doublets) |

| 3,5-Dimethoxyphenylacetic acid | Two distinct signals, likely a singlet and a doublet |

Mass Spectrometry (MS):

When coupled with a chromatographic separation technique, mass spectrometry provides crucial information for isomer identification. While all dimethoxyphenylacetic acid isomers have the same nominal mass, high-resolution mass spectrometry can confirm the elemental composition.

The primary utility of MS in distinguishing these isomers lies in the analysis of their fragmentation patterns obtained through techniques like electron ionization (EI) in GC-MS or collision-induced dissociation (CID) in LC-MS/MS. The positions of the methoxy groups influence the stability of the resulting fragment ions. For example, the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃) can lead to characteristic fragment ions whose relative abundances differ between isomers. The fragmentation of the acetic acid side chain can also provide structural clues. For instance, 3,4-Dimethoxyphenylacetic acid is known to produce a significant fragment ion at m/z 151, corresponding to the dimethoxybenzyl cation nih.gov.

| Isomer | Molecular Ion (m/z) | Potential Key Fragment Ions (m/z) |

|---|---|---|

| All Isomers | 196 | 151 ([M-COOH]⁺), 136 ([M-COOH-CH₃]⁺) |

| 3,4-Dimethoxyphenylacetic acid | 196 | 151 (prominent), 107 |